molecular formula C10H7FN2O2 B2686423 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1250543-88-4

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2686423
CAS No.: 1250543-88-4
M. Wt: 206.176
InChI Key: PTRVJWBNHWVNEX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a carboxylic acid functional group, a key structural motif found in inhibitors of protein-protein interactions. Scientific literature indicates that related 1,5-diaryl-1H-imidazole-4-carboxylic acids are being investigated for their ability to inhibit the interaction between HIV-1 Integrase (IN) and the host cofactor LEDGF/p75, a promising allosteric target for antiviral discovery . These inhibitors, sometimes called LEDGINs or ALLINIs, work by binding to the LEDGF/p75 pocket on IN, prompting aberrant multimerization of the enzyme and resulting in the production of non-infectious viral particles . Research suggests that the carboxylic acid group is critical for the binding affinity of such scaffolds to the target . With a molecular formula of C10H7FN2O2 and a molecular weight of 206.17 g/mol, this compound is supplied for research purposes only . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-(2-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRVJWBNHWVNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce imidazoline derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The ortho-fluorine in the target compound may enhance electronegativity and steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl derivative) .

Substituent Position :

  • Ortho vs. para substitution : Ortho-fluorine in the target compound could reduce rotational freedom and increase intramolecular hydrogen bonding compared to the para-fluoro analog .

Core Heterocycle Modifications :

  • Replacement of the phenyl group with a pyrimidinyl ring (e.g., 2-ethyl-6-phenylpyrimidin-4-yl) introduces additional nitrogen atoms and increases molecular complexity, which may influence binding affinity in drug design .

Functional and Application Comparisons

  • Acidity: The carboxylic acid group at the 4-position of the imidazole ring is a critical functional moiety for hydrogen bonding or salt formation. Fluorine’s electron-withdrawing effect may increase the acidity of the carboxylic acid compared to non-halogenated analogs like 1-phenyl-1H-imidazole-4-carboxylic acid .
  • Bioactivity : Chlorinated derivatives (e.g., 4-chlorophenyl) are often explored for enhanced metabolic stability in medicinal chemistry, whereas fluorine is typically used to improve membrane permeability .
  • Synthetic Utility : The pyrimidinyl-substituted analog (MW 294.31) exemplifies how bulkier aromatic systems can serve as intermediates in kinase inhibitor development .

Biological Activity

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral and anticancer activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN3O2C_9H_8FN_3O_2 with a molecular weight of approximately 197.18 g/mol. The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a pharmacophore in various drugs.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole-4-carboxylic acids exhibit antiviral activities, particularly against HIV-1 integrase (IN). For instance, compounds similar to this compound have shown promising results in inhibiting the IN-LEDGF/p75 interaction, which is crucial for viral replication. In assays, certain derivatives achieved over 50% inhibition rates, indicating potential as therapeutic agents against HIV .

Table 1: Antiviral Activity of Imidazole Derivatives

Compound% InhibitionCC50 (µM)
Compound A89%50.4
Compound B70%>200
Compound C33%158.4

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies reveal that imidazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, compounds related to this compound have shown cytotoxic effects against various human tumor cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Table 2: Cytotoxic Effects of Imidazole Compounds

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.76Apoptosis via caspase activation
A549 (Lung Cancer)9.27Cell cycle arrest at G1 phase
HT-29 (Colon Cancer)15.63p53 pathway activation

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Key Enzymes:
Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.

Induction of Apoptosis:
Research indicates that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Interaction with Viral Proteins:
The imidazole moiety appears to facilitate hydrogen bonding with critical amino acids in viral proteins, disrupting their function and thereby inhibiting viral replication .

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole derivatives, including this compound. These compounds were tested for their ability to inhibit HIV-1 integrase and showed varying degrees of efficacy, with some achieving close to 90% inhibition at micromolar concentrations . Another study highlighted the compound's potential against multiple cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

  • Synthetic Routes :
    • Electrophilic Substitution : Start with a pre-functionalized imidazole ring (e.g., 1H-imidazole-4-carboxylic acid derivatives) and introduce the 2-fluorophenyl group via electrophilic aromatic substitution. This method requires precise control of reaction parameters (e.g., temperature, catalyst) to avoid side reactions .
    • Multi-step Synthesis : Use a Vilsmeier-Haack reaction to introduce formyl groups, followed by oxidation to carboxylic acid (e.g., using KMnO₄ or CrO₃). For fluorophenyl incorporation, Suzuki-Miyaura coupling or Ullmann reactions may be employed .
  • Optimization Strategies :
    • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    • Temperature Control : Maintain 80–100°C for coupling reactions to balance reaction rate and decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12–13 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
    • FT-IR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA). Purity ≥95% is typical for research-grade material .
    • Melting Point : Compare observed values (e.g., 180–185°C) with literature to detect impurities .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and potential derivatives of this compound in medicinal chemistry applications?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The electron-withdrawing fluorophenyl group lowers HOMO energy, enhancing stability toward oxidation .
    • Simulate binding affinities with target proteins (e.g., kinases) using molecular docking (AutoDock Vina).
  • Reactivity Prediction :
    • Use QSAR models to design derivatives (e.g., esterification of -COOH for prodrugs). Assess log P values to optimize bioavailability .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For IC₅₀ comparisons, use a common reference inhibitor .
  • Data Analysis :
    • Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent choice, purity).
    • Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. How does the electron-withdrawing effect of the 2-fluorophenyl group influence the acidity of the carboxylic acid moiety and its subsequent reactivity in coupling reactions?

Methodological Answer:

  • Acidity Enhancement :
    • The 2-fluorophenyl group increases the carboxylic acid’s acidity (lower pKa) via inductive effects. Measure pKa potentiometrically (expected range: ~2.5–3.5) .
  • Reactivity in Coupling :
    • Activate -COOH as an acyl chloride (SOCl₂) or mixed anhydride for amide bond formation. The electron-withdrawing group accelerates activation but may require milder conditions to prevent decomposition .

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